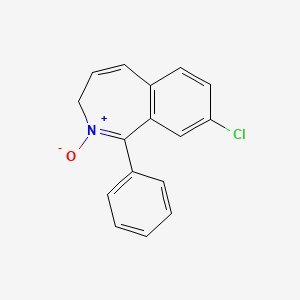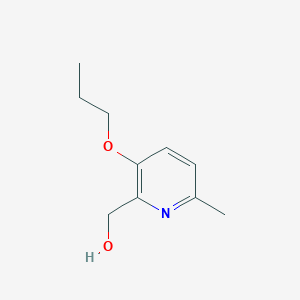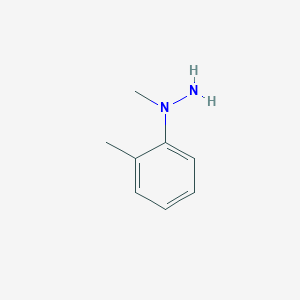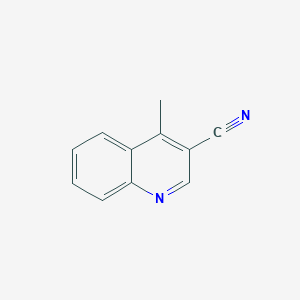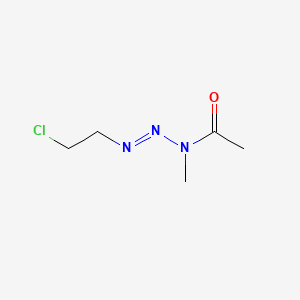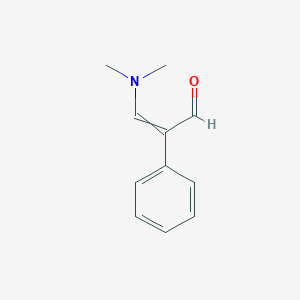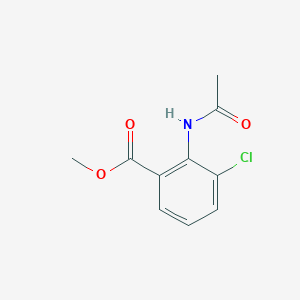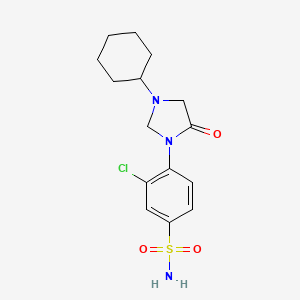
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a chlorosulfamoylphenyl group and a cyclohexyl group attached to an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE typically involves the reaction of 2-chloro-4-sulfamoylphenyl isocyanate with cyclohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The imidazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding sulfonamide derivative, while oxidation may produce a sulfone.
Aplicaciones Científicas De Investigación
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(2-chloro-4-sulfamoylphenyl)hydantoin: This compound shares a similar chlorosulfamoylphenyl group but differs in the presence of a phenyl group instead of a cyclohexyl group.
2-Chloro-N-(4-sulfamoylphenyl)acetamide: Another related compound with a chlorosulfamoylphenyl group, but with an acetamide moiety.
Uniqueness
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the cyclohexyl group attached to the imidazolidinone ring
Propiedades
Número CAS |
53298-07-0 |
|---|---|
Fórmula molecular |
C15H20ClN3O3S |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
3-chloro-4-(3-cyclohexyl-5-oxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H20ClN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H2,17,21,22) |
Clave InChI |
LDQZXOBSWYSJSI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CC(=O)N(C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

